molecular formula C15H22O9S B1589065 Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside CAS No. 55722-48-0

Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside

Cat. No. B1589065
CAS RN: 55722-48-0
M. Wt: 378.4 g/mol
InChI Key: XWFUCHLBRWBKGN-FQKPHLNHSA-N
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Description

Methyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside is a highly intricate biochemical compound . It has a molecular weight of 378.39 and a molecular formula of C15H22O9S . This compound finds extensive utilization within the biomedicine industry .


Synthesis Analysis

The synthesis of this compound involves the conversion of configuration at the anomeric site . This has been affirmed by the small NMR coupling constants between H-1 and H-2 in the resulting α-D-glucose (4.0– 4.1 Hz) and α-D-galactose (3.9 Hz) derivatives .


Molecular Structure Analysis

The molecule contains a total of 47 bond(s). There are 25 non-H bond(s), 4 multiple bond(s), 10 rotatable bond(s), 4 double bond(s), 1 six-membered ring(s), 4 ester(s) (aliphatic), 1 ether(s) (aliphatic), and 1 sulfide(s) .


Chemical Reactions Analysis

This compound acts as a paramount substrate, facilitating the meticulous analysis of glycosylation reactions and carbohydrate metabolism through diverse enzymatic assays .


Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 115°C to 116°C . Its molecular weight is 378.39 and its molecular formula is C15H22O9S .

Scientific Research Applications

Acetylation and Methylation in Carbohydrate Chemistry

The acetylation and methylation processes are crucial in modifying the properties of carbohydrates, including homogalacturonans. These modifications impact their reactivity and interaction with enzymes, as seen in the optimization of reaction conditions for acetylation, leading to high degrees of acetylation. The study by Renard and Jarvis (1999) on homogalacturonans demonstrates the significance of these modifications, where acetylation at specific positions on the sugar molecule affects its enzymatic hydrolysis resistance (Renard & Jarvis, 1999).

Structural Analysis and Synthesis Techniques

Understanding the solid-state structure of sugar derivatives, including those related to Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside, is essential for their application in synthesis and material science. Gubica et al. (2013) provided a comprehensive structural analysis combining experimental and theoretical methods, highlighting the importance of such analyses in predicting and understanding the behavior of these compounds in various conditions (Gubica et al., 2013).

Kinetic Studies and Reaction Mechanisms

Kinetic studies, such as those conducted by Kaczmarek et al. (2000), on the acetolysis of sugar derivatives provide insight into the reaction mechanisms and rates. These studies are fundamental in optimizing synthesis processes and understanding the stability and reactivity of sugar derivatives under different conditions (Kaczmarek et al., 2000).

Safety And Hazards

The compound is classified as a Combustible Solid under the Storage Class Code 11 . It does not have a flash point and should be stored at a temperature of 2-8°C .

Future Directions

As a biochemical compound, Methyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside has potential applications in the biomedicine industry . Its role as a substrate in glycosylation reactions and carbohydrate metabolism suggests it could be used in future research related to these processes .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12+,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFUCHLBRWBKGN-FQKPHLNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447030
Record name ST51037346
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside

CAS RN

55722-48-0
Record name ST51037346
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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